1,4-Oxathiane-2-carbonitrile

Description

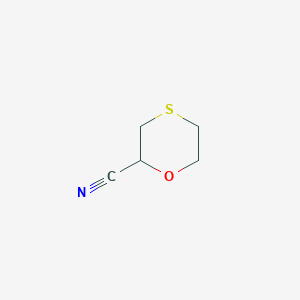

1,4-Oxathiane-2-carbonitrile (CAS: 103205-23-8) is a six-membered heterocyclic compound containing oxygen and sulfur atoms at positions 1 and 4, respectively, with a carbonitrile (-CN) group at position 2. Its molecular formula is inferred as C₅H₇NOS, yielding a molecular weight of 129.18 g/mol. This compound is classified as a discontinued product with 98% purity, as indicated by commercial records .

Properties

IUPAC Name |

1,4-oxathiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c6-3-5-4-8-2-1-7-5/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLLXDKYBSOEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376105-87-1 | |

| Record name | 1,4-oxathiane-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxathiane-2-carbonitrile can be synthesized through several methods, including cyclization reactions of appropriate precursors. One common approach involves the cyclization of 1,4-dichlorobutane-2-one with potassium cyanide in the presence of a suitable base. The reaction conditions typically require heating under reflux to facilitate the formation of the oxathiane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxathiane-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reactions are often performed in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Organic Synthesis

Synthesis of Bicyclic Compounds

1,4-Oxathiane-2-carbonitrile serves as a precursor in the synthesis of chiral bicyclic compounds. These compounds are significant in organic synthesis due to their utility in creating complex molecular architectures. A recent study highlighted the stereoselective preparation of chiral bicyclic lactams from L-cysteine and carbonyl compounds, leading to the formation of oxathiane derivatives. The reaction conditions and mechanisms involved were thoroughly investigated, revealing the formation of different stereogenic centers which can be tailored for specific applications in pharmaceuticals .

Rearrangement Reactions

The compound can undergo rearrangement reactions to yield various bicyclic products. For instance, the conversion of thiazolidine derivatives under acidic conditions results in the formation of oxathiane systems. This rearrangement is crucial for developing new synthetic pathways that can enhance the efficiency and selectivity of organic reactions .

Medicinal Chemistry

Therapeutic Potential

1,4-Oxathiane derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents. Their structural similarities to known pharmacophores allow for modifications that could lead to new drugs targeting various diseases. The incorporation of oxathiane rings into drug candidates has been linked to improved biological activity and selectivity .

Antimicrobial Activity

Research indicates that compounds containing oxathiane structures exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern. The mechanism by which these compounds exert their effects is an area of ongoing investigation .

Material Science

Molecular Sensors

In supramolecular chemistry, this compound has been explored for its potential use in molecular sensors. Its ability to form non-covalent interactions makes it suitable for detecting environmental pollutants or biological analytes. Researchers have developed molecular devices that utilize these interactions to signal the presence of specific ions or molecules through photochemical changes .

Polymer Chemistry

The compound's reactivity also opens avenues in polymer chemistry. It can participate in ring-opening polymerization (ROP) processes to create new polymeric materials with tailored properties. These materials can find applications in drug delivery systems or as biodegradable plastics, addressing both performance and environmental concerns .

Case Studies

Mechanism of Action

The mechanism by which 1,4-oxathiane-2-carbonitrile exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound's mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The table below compares 1,4-Oxathiane-2-carbonitrile with two analogous compounds:

Key Observations:

In contrast, the sulfoxide group in 1,4-Oxathiane, 4-oxide increases polarity and may stabilize the sulfur center . The benzo-fused derivative (C₁₅H₁₂O₂S) exhibits extended π-conjugation due to its aromatic ring, likely altering UV-Vis absorption and thermal stability .

Synthetic Pathways: The benzo-1,4-oxathiin derivative (C₁₅H₁₂O₂S) is synthesized via sodium hydride-mediated coupling in DMF, suggesting base-catalyzed nucleophilic substitution or cyclization mechanisms . No direct synthesis data exists for this compound, but its discontinued status implies challenges in production or purification .

Safety and Handling :

- 1,4-Oxathiane, 4-oxide requires stringent safety measures (e.g., eye rinsing for 15+ minutes upon exposure), indicating higher acute toxicity compared to the carbonitrile variant .

Biological Activity

1,4-Oxathiane-2-carbonitrile is a sulfur and oxygen-containing cyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the oxathiane family, characterized by a six-membered ring containing both sulfur and oxygen atoms. The synthesis of this compound typically involves cyclization reactions that incorporate carbonitrile functionalities. While specific synthetic pathways are not extensively documented in the literature, the general approach involves the reaction of appropriate precursors under controlled conditions to yield the desired oxathiane structure.

Antimicrobial Properties

Research indicates that 1,4-oxathiane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various oxathiane compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial potential is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

Oxathiane compounds, including this compound, have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant activity of these compounds may arise from their ability to donate electrons and stabilize free radicals.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Studies

- Antimicrobial Efficacy : A study evaluating various oxathiane derivatives found that specific substitutions on the oxathiane ring significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Neuroprotective Mechanism : In vitro studies using neuronal cell lines showed that this compound reduced cell death induced by oxidative stress. The compound increased cellular levels of glutathione, a key antioxidant, suggesting a potential mechanism for its neuroprotective effects.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.